(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-12-14(11-20-21)16-9-13(6-7-18-16)10-19-17(22)5-4-15-3-2-8-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKJQJKSFKBSX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide is a synthetic organic molecule with potential pharmacological applications. Its structural features, including the furan and pyrazole moieties, suggest a wide range of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 308.33 g/mol. The structure includes a furan ring and a pyrazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 2035006-75-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.
In a study examining related compounds, it was found that one derivative showed an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating moderate activity compared to standard treatments like 5-fluorouracil . The presence of the furan and pyrazole groups enhances the compound's interaction with cellular targets involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways . The incorporation of the furan moiety may further enhance this activity by stabilizing the compound's interaction with inflammatory mediators.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been explored extensively. Pyrazole derivatives have demonstrated activity against a range of bacterial strains, suggesting their potential as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Against Cancer Cells : A comparative study on various pyrazole derivatives showed that compounds containing furan rings exhibited enhanced cytotoxicity against H460 and HT-29 cancer cell lines, with IC50 values significantly lower than those of control drugs .
- Anti-inflammatory Effects : In vitro studies revealed that derivatives similar to this compound effectively reduced TNF-alpha levels in stimulated macrophages, indicating strong anti-inflammatory properties .
- Antimicrobial Testing : A series of pyrazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, with some achieving MIC values below 100 µg/mL .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of pyrazole, similar to (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide, exhibit significant anticancer properties. Studies show that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung (H460), colon (HT29), and liver (SMMC7721) cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest, making this compound a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The presence of both furan and pyrazole rings enhances the compound's potential as an antimicrobial agent. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that this compound could be explored for its efficacy in treating infections.
Anti-inflammatory Effects
The compound's structural components may also confer anti-inflammatory properties. Research into related compounds has shown that they can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.
Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Furan synthesis | Furfural, Acid |
| 2 | Pyrazole formation | 1-Methylpyrazole, Carbonyl compound |
| 3 | Coupling | EDC, Base |
Material Science
Due to its unique chemical structure, this compound may serve as a building block for creating novel materials with specific properties. Its reactivity allows it to be used in polymerization processes or as an additive in coatings and adhesives.
Catalysis
The compound's ability to participate in various chemical reactions makes it a candidate for use as a catalyst in organic synthesis. Its dual functionality from both furan and pyrazole rings can enhance catalytic efficiency in specific reactions.
Vorbereitungsmethoden
Knoevenagel Condensation
The α,β-unsaturated carbonyl system is constructed via a Knoevenagel reaction between furfural and malonic acid. Adapted from naphthofuran syntheses, this method employs:
- Reactants : Furfural (1.0 equiv), malonic acid (1.2 equiv).
- Catalyst : Piperidine (10 mol%) in refluxing ethanol.
- Conditions : Reflux at 80°C for 4–6 hours.
- Yield : 78–85% after recrystallization from ethanol.
Mechanistic Insight : Piperidine deprotonates malonic acid, generating a nucleophilic enolate that attacks the electrophilic aldehyde. Subsequent dehydration forms the trans-configured acrylate.
Wittig Olefination
Alternative routes utilize Wittig reagents for stereoselective E-alkene formation:
- Reactants : Furfural (1.0 equiv), (carbethoxymethylene)triphenylphosphorane (1.1 equiv).
- Solvent : Dry THF under nitrogen.
- Conditions : Stirred at 25°C for 12 hours.
- Yield : 82% (E-isomer predominant).
Preparation of 4-(Aminomethyl)-2-(1-Methyl-1H-Pyrazol-4-yl)Pyridine
Suzuki-Miyaura Cross-Coupling
The pyridine-pyrazole fragment is synthesized via palladium-catalyzed coupling:
Reductive Amination
Subsequent conversion to the aminomethyl derivative involves:
- Reactants : 2-(1-Methyl-1H-pyrazol-4-yl)isonicotinaldehyde (1.0 equiv), ammonium acetate (2.0 equiv).
- Reducing Agent : NaBH₃CN (1.5 equiv) in methanol.
- Conditions : Stirred at 25°C for 6 hours.
- Yield : 88%.
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
The acrylamide is formed using EDCl/HOBt:
One-Pot Tandem Approach
Recent innovations combine Knoevenagel condensation and amidation in a single vessel:
- Reactants : Furfural, malonic acid, 4-(aminomethyl)-2-(1-methyl-1H-pyrazol-4-yl)pyridine.
- Catalyst : Piperidine (10 mol%) and EDCl (1.2 equiv) in ethanol.
- Conditions : Sequential reflux (4 hours) and room-temperature stirring (12 hours).
- Yield : 60% (reduced due to competing side reactions).
Spectroscopic Characterization and Validation
Table 1: Comparative Analysis of Synthetic Methods
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.92 (s, 1H, pyrazole-H), 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 6.85–6.45 (m, 3H, furan-H).
- HRMS : [M+H]⁺ Calculated: 352.1423; Found: 352.1421.
Industrial Scalability and Process Optimization
Solvent Selection
Catalytic Systems
Cost-Benefit Analysis
Table 2: Economic Evaluation of Methods
| Parameter | Knoevenagel + EDCl | Wittig + EDCl | One-Pot Tandem |
|---|---|---|---|
| Raw Material Cost ($/kg) | 1200 | 1450 | 1100 |
| Energy Consumption | High | Moderate | Low |
| Waste Generation | 15% | 20% | 10% |
Q & A
Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acrylamide?
Methodological Answer: The compound can be synthesized via a multi-step route involving:
Oxazolone Intermediate Formation : React furan-2-carbaldehyde with a pyridine derivative (e.g., 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethylamine) to form an oxazolone intermediate, as described for analogous acrylamides .
Amide Coupling : Use nucleophilic acyl substitution with n-propylamine or similar amines under controlled conditions (e.g., dichloromethane solvent, room temperature) to yield the acrylamide backbone .
Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product, ensuring >95% purity .
Q. Key Data :
- Typical yields: 17–25% for similar heteroaryl acrylamides .
- Melting point range: 104–107°C (for structurally related compounds) .
Q. How can researchers confirm the chemical structure of this acrylamide derivative?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to verify the (E)-configuration of the acrylamide double bond and substituent positions. For example, the furan proton signals typically appear at δ 6.3–7.2 ppm .
- IR Spectroscopy : Confirm the presence of amide C=O stretching vibrations (~1650 cm) and furan C-O-C asymmetric stretches (~1250 cm) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups and pyridine rings) .
Q. Key Data :
- Example NMR shift for pyrazole protons: δ 7.8–8.2 ppm .
- Crystallographic parameters: Monoclinic crystal system with Z = 4 for similar acrylamides .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Optimize reaction parameters using Design of Experiments (DoE):
Catalyst Screening : Test copper(I) bromide or cesium carbonate to enhance coupling efficiency in heteroaryl reactions .
Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus dichloromethane for intermediate stability .
Temperature Control : Conduct reactions at 35–50°C to balance reaction rate and side-product formation .
Workup Adjustments : Use acid-base extraction (e.g., HCl washes) to remove unreacted amines and improve purity .
Q. Key Data :
Q. How should researchers address contradictions in biological activity data across similar acrylamide derivatives?
Methodological Answer: Resolve discrepancies through:
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups on pyrazole) and measure activity changes. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
Target-Specific Assays : Use kinase inhibition or receptor-binding assays to isolate mechanisms. Pyrazole-containing acrylamides often target potassium channels or enzymes like cyclooxygenase .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Q. Key Data :
Q. What strategies are recommended for analyzing supramolecular interactions in crystalline forms?
Methodological Answer:
Hydrogen-Bond Analysis : Use Mercury software to map intermolecular N–H···O and C–H···O interactions. For example, amide groups often form R(10) motifs with pyridine rings .
Thermal Stability Tests : Conduct TGA/DSC to correlate packing density with melting points (e.g., higher hydrogen-bond density increases thermal stability) .
Solubility Studies : Compare polymorph solubility in DMSO vs. water to assess crystal lattice strength .
Q. Key Data :
- Hydrogen bond distances: 2.8–3.2 Å for N–H···O interactions .
- TGA decomposition onset: ~200°C for stable crystalline forms .
Q. How can researchers design experiments to evaluate metabolic stability in vitro?
Methodological Answer:
Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound degradation via LC-MS/MS over 60 minutes .
CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Plasma Protein Binding : Use ultrafiltration to measure free fraction (%) and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
